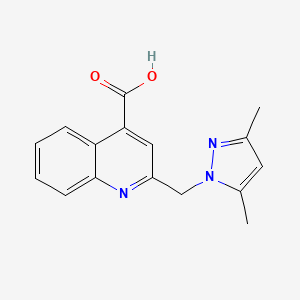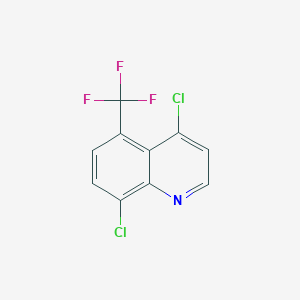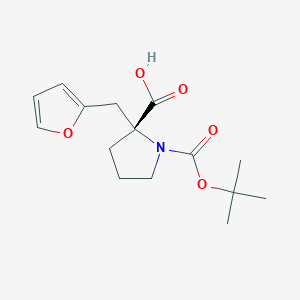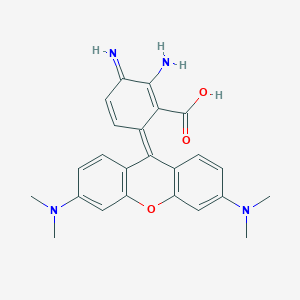
Diaminorhodamine-4
説明
Diaminorhodamine-4M, also known as DAR-4M, is a compound used for the detection of nitric oxide (NO). It has been used to detect NO in several sample types, including biopsy tissue, cultured cells, and tissue sections .
Molecular Structure Analysis
The molecular formula of Diaminorhodamine-4M is C25H26N4O3 . The molecular weight is 430.5 g/mol . The exact mass is 430.20049070 g/mol .Chemical Reactions Analysis
Diaminorhodamine-4M is used for the detection of nitric oxide (NO). It reacts with NO to produce a fluorescent signal, which can be detected and quantified .Physical And Chemical Properties Analysis
Diaminorhodamine-4M has a molecular weight of 430.5 g/mol . It has a topological polar surface area of 91.4 Ų . It has a complexity of 852 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .科学的研究の応用
Orthogonality of Calcium Concentration and Detection of Nitric Oxide
- DAR-4 and related compounds like 4,5-diaminofluorescein (DAF-2) have been developed as fluorescent indicators for nitric oxide (NO), crucial for real-time biological imaging of NO in cells or tissues. These indicators react specifically with NO and their reaction is independent of calcium and magnesium concentrations at physiological levels. This makes them reliable for studying NO production in biological systems (Suzuki et al., 2002).
Bioimaging of Nitric Oxide
- Researchers have developed DAR-4M AM, a membrane-permeable fluorescent indicator for NO based on the rhodamine chromophore. This indicator is advantageous for biological applications due to its pH insensitivity and distinct fluorescence from cellular autofluorescence. It has been successfully applied in bioimaging of NO in bovine aortic endothelial cells (Kojima et al., 2001).
Detection of Aldehydes in Living Cells
- A novel ortho-diaminorhodamine-based fluorescent probe has been developed for distinguishing and detecting formaldehyde and methylglyoxal from other aldehydes. This probe shows distinct emission patterns for formaldehyde (turn-on) and methylglyoxal (turn-off) and can be used for imaging these aldehydes in living cells (Liu et al., 2017).
Detection of Methylglyoxal
- DAF-2 and DAR-1 (4,5-diaminorhodamine) have been used for detecting methylglyoxal (MG), a potent glycating agent and reactive dicarbonyl metabolite. They offer potential for high-throughput assay of glyoxalase activity and could advance towards imaging MG in live cells and animals (Shaheen et al., 2014).
Nitric Oxide Biosynthesis in Plants
- In a study on Arabidopsis thaliana seedlings, diaminorhodamine-4M (DAR-4M) was used to observe that polyamines induce rapid NO biosynthesis. Specific tissues showed increased NO biosynthesis upon exposure to polyamines, indicating a role in plant physiology (Tun et al., 2006).
Spontaneous Increases in Fluorescence
- Studies have shown that diaminorhodamine-4M and its analogs undergo spontaneous increases in fluorescence intensity. This property is important for accurately measuring low-rate NO production in biological systems (Gan et al., 2012).
Determination of Nitric Oxide in Human Serum
- Microfluidic chip capillary electrophoresis with laser-induced fluorescence detection using diaminorhodamines as the fluorescence probe has been used for direct determination of trace nitric oxide in human blood. This method offers fast separation and high sensitivity for NO detection (Wang & Yin, 2009).
作用機序
Target of Action
DAR-4, also known as Diaminorhodamine-4, is primarily used in the production of Antibody-Drug Conjugates (ADCs) . The primary targets of DAR-4 are monoclonal antibodies (mAbs), specifically IgG1 and IgG4 antibodies . These antibodies are used to deliver cytotoxic payloads to specific cell types, harnessing their highly specific targeting capabilities .
Mode of Action
The mode of action of DAR-4 involves conjugation of chemical payloads to mAbs by reducing Cysteine inter-chain disulfide bonds . This process has traditionally resulted in significant amounts of heterogeneous products with a wide Drug Antibody Ratio (DAR) distribution . The proprietary wuxidar4 technology platform has been introduced to produce adcs more efficiently and with a higher dar4 population . This means that four payload molecules are conjugated per mAb .
Biochemical Pathways
The biochemical pathways affected by DAR-4 are primarily those involved in the generation of ADCs . The conjugation of chemical payloads to mAbs, which is the primary function of DAR-4, is a key step in the generation of ADCs . This process affects the overall homogeneity and efficiency of the ADC product .
Pharmacokinetics
The pharmacokinetic properties of ADCs, such as DAR-4, are complex due to their composition of both large and small molecules . The metabolism of ADCs is one of the key factors affecting their therapeutic effect . Precise control of the DAR has been a major challenge for the ADC industry . The wuxidar4 technology platform tightly controls adc product homogeneity, allowing for more precise quality control of adc molecules . This also enables a more accurate assessment of the ADC’s clinical efficacy and offers greater patient safety .
Result of Action
The result of DAR-4’s action is the production of more homogeneous ADCs with a higher DAR4 population . This leads to improved conjugation efficiency and a better quality control of ADC molecules . Homogeneous ADCs have repeatedly demonstrated superior overall pharmacological profiles compared to their heterogeneous counterparts .
生化学分析
Biochemical Properties
Diaminorhodamine-4 is used for the detection of nitric oxide (NO) in several sample types, including biopsy tissue, cultured cells, and tissue sections . It has been used to detect NO directly in cell specimens prepared from various sources, including the brain . The detection of NO is significant as NO is a powerful mediator of vasodilation, angiogenesis, and many other important processes .
Cellular Effects
This compound has been used to detect NO released from organs and cells via orange (red) fluorescence . The probe can be used in a wide range of pH (4−12) . The reagent is provided as a pale red solution . It has almost no fluorescence but shows orange fluorescence upon reaction with NO, with maximum emission at 578 nm .
Molecular Mechanism
This compound reacts with NO in the presence of oxygen, resulting in a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency . This reaction allows DAR-4 to be used for the quantification of NO photorelease if this process is not accompanied by the singlet oxygen formation .
Temporal Effects in Laboratory Settings
The fluorescence intensity of this compound is not dependent on pH, unlike DAF-2 This makes it a more stable indicator for NO detection in various experimental conditions
Subcellular Localization
It has been used to detect NO in specific tissues in Arabidopsis seedlings
特性
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-27(2)13-5-7-15-19(11-13)31-20-12-14(28(3)4)6-8-16(20)21(15)17-9-10-18(25)23(26)22(17)24(29)30/h5-12,25H,26H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLYDDNIOVVVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
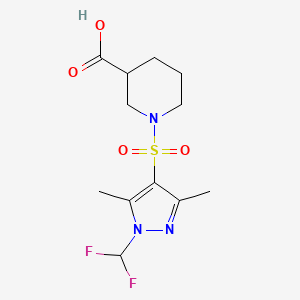
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
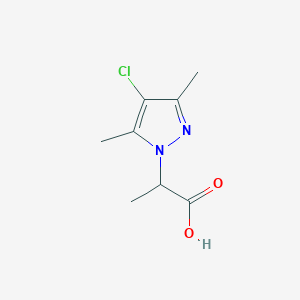
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)
